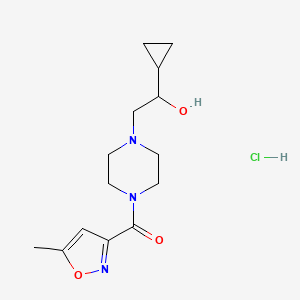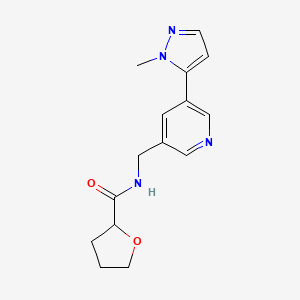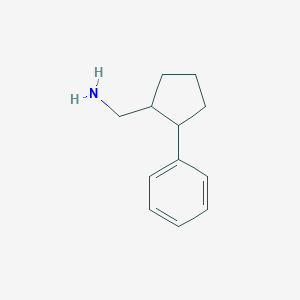
(2-Phenylcyclopentyl)methanamine
Descripción general
Descripción
“(2-Phenylcyclopentyl)methanamine” is a chemical compound used in scientific research. It is available for pharmaceutical testing . The compound is also known as “this compound HCl” and has a molecular weight of 211.73 .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H17N . This indicates that the compound consists of 12 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom .Aplicaciones Científicas De Investigación
Catalytic and Synthetic Applications
(2-Phenylcyclopentyl)methanamine, due to its structural characteristics, finds applications in catalytic processes and the synthesis of complex molecules. For instance, its derivatives, such as phenyl-substituted methanamines, are pivotal in the synthesis of unsymmetrical pincer palladacycles, which have shown good activity and selectivity in catalytic applications (Roffe, Walsh, 2018). These palladacycles are instrumental in various organic transformations, highlighting the versatility of phenylcyclopentyl methanamine derivatives in catalysis.
Biological Activity and Medicinal Chemistry
In medicinal chemistry, the structural motif of this compound is explored for its potential biological activities. For example, derivatives of this compound have been investigated for their biological activities, including the synthesis of N′-substituted N-(1-phenylcyclopentylmethyl)oxamides, which are studied for their broad spectrum of biological activity (Aghekyan et al., 2013). This underlines the potential of this compound and its derivatives in the development of new therapeutic agents.
Material Science and Coordination Chemistry
In the realm of material science and coordination chemistry, this compound derivatives serve as ligands in the formation of metal complexes with potential for various applications. For example, palladium(II) and platinum(II) complexes based on Schiff bases from phenylmethanamine derivatives have been synthesized and characterized, with investigations into their X-ray structures and anticancer activities (Mbugua et al., 2020). These complexes exhibit interesting properties such as DNA-binding affinity and selective toxicity towards cancerous cell lines, showcasing the utility of this compound derivatives in the design of coordination compounds with biological relevance.
Safety and Hazards
“(2-Phenylcyclopentyl)methanamine” is classified under GHS05 and GHS07 hazard pictograms, indicating that it may cause harm if swallowed or inhaled, and may cause skin irritation or serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
The primary target of (2-Phenylcyclopentyl)methanamine is Dipeptidyl peptidase 4 . This enzyme plays a significant role in glucose metabolism and is involved in the degradation of incretins, hormones that stimulate a decrease in blood glucose levels .
Mode of Action
It is known to interact with its target, dipeptidyl peptidase 4 . The specific interaction and the resulting changes are yet to be elucidated.
Result of Action
As it interacts with Dipeptidyl peptidase 4, it may have potential effects on glucose metabolism .
Propiedades
IUPAC Name |
(2-phenylcyclopentyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-9-11-7-4-8-12(11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJAXIVPJQBLBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C2=CC=CC=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3,4-trifluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2981292.png)
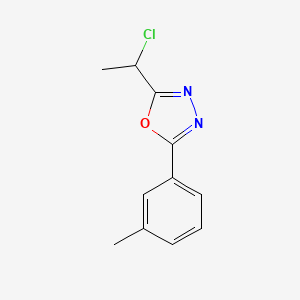
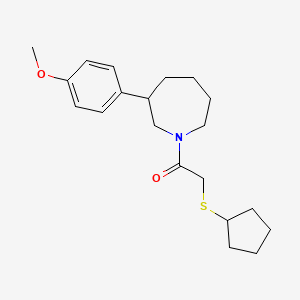
![2-(3,5-dimethylisoxazol-4-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2981297.png)
![N-(1,3-benzodioxol-5-yl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2981300.png)

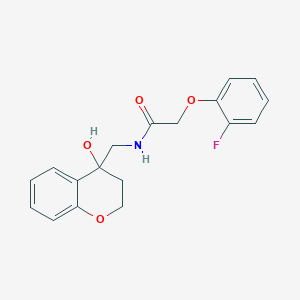
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2981305.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2981306.png)
![3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2981307.png)
![2-(6-ethyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2981310.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2981311.png)
